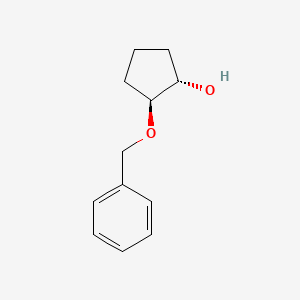

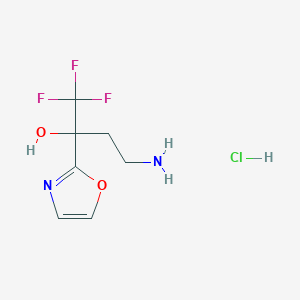

![molecular formula C26H22ClN3 B2516972 1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901267-97-8](/img/structure/B2516972.png)

1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline" is a derivative of the pyrazolo[4,3-c]quinoline class, which is known for its potential biological activities and applications in molecular sensing and photovoltaic devices. The core structure of this compound is based on the pyrazolo[4,3-c]quinoline scaffold, which has been extensively studied for its versatile properties and applications in various fields, including organic electronics and medicinal chemistry .

Synthesis Analysis

The synthesis of pyrazolo[4,3-c]quinoline derivatives typically involves the formation of C-N bonds and can be achieved through palladium-catalyzed intramolecular reactions. For instance, 1H-pyrazolo[4,3-c]quinolines can be prepared from 4-chloroquinoline-3-carbaldehyde hydrazones via palladium-catalyzed C-N bond formation and concurrent hydrazine N-N bond fission . Additionally, dehydrogenative [2 + 2 + 1] heteroannulation has been employed to access pyrazolo[3,4-c

Aplicaciones Científicas De Investigación

Structural and Supramolecular Chemistry

Hydrazone and pyrazolo[3,4-b]quinoline derivatives exhibit a wide range of biological activities, including antimicrobial and antiviral properties. The synthesis and molecular structures of these compounds involve complex reactions that yield products with potential value in medicinal chemistry. Specifically, the formation of hydrazone derivatives through dry grinding and methanol presence underlines their structural versatility and potential for developing new pharmacologically active compounds (Kumara et al., 2016).

Optical and Electronic Materials

The structural and optical properties of pyrazolo[3,2-c]quinoline derivatives thin films have been extensively studied. These compounds exhibit polycrystallinity in their as-synthesized powder form and form nanocrystallites dispersed in an amorphous matrix upon thermal deposition. Their absorption parameters, molar extinction coefficient, oscillator strength, and electric dipole strength indicate their utility in optoelectronic applications, such as photovoltaic devices (Zeyada et al., 2016).

Anticancer Research

Quinoxaline derivatives are known for their industrial and pharmaceutical applications, including potential anticancer activities. The synthesis of isoxazolquinoxalin (IZQ) derivatives and their structural confirmation through single crystal X-ray diffraction highlight the intricate design of molecules aimed at targeting specific cancer proteins. Docking studies suggest the promising anticancer activity of these compounds, underscoring their importance in drug discovery (Abad et al., 2021).

Photovoltaic Applications

The photovoltaic properties of pyrazolo[3,2-c]quinoline derivatives have been explored for their applications in organic–inorganic photodiode fabrication. These compounds show promising electrical properties and photovoltaic sensitivity under illumination, indicating their potential in improving the efficiency of photodiodes and related devices (Zeyada et al., 2016).

Antibacterial and Antifungal Activity

New pyrazoline and pyrazole derivatives synthesized from α,β-unsaturated ketones have shown significant antibacterial and antifungal activities. These findings underscore the potential of pyrazolo[4,3-c]quinoline compounds in developing new antimicrobial agents, addressing the growing concern over antibiotic resistance (Hassan, 2013).

Propiedades

IUPAC Name |

1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-8-methylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22ClN3/c1-4-18-7-9-19(10-8-18)25-22-15-28-24-12-5-16(2)13-21(24)26(22)30(29-25)20-11-6-17(3)23(27)14-20/h5-15H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZRADSHSPHMLFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)C)C5=CC(=C(C=C5)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6-Methyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid](/img/structure/B2516896.png)

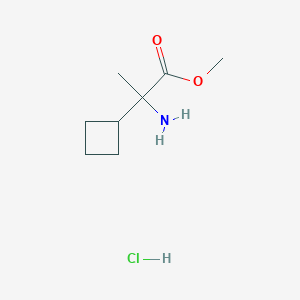

![rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/no-structure.png)

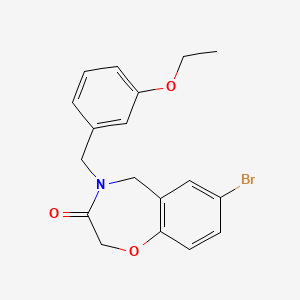

![8-(3-(dimethylamino)propyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2516898.png)

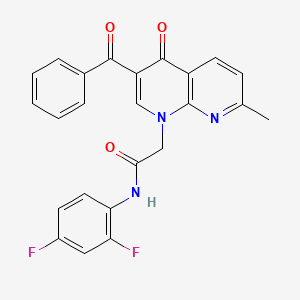

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2,4-difluorophenyl)-N-methylacetamide](/img/structure/B2516902.png)

![(1-(4-Chlorophenyl)cyclopentyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2516904.png)

![2-amino-4-phenylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2516908.png)

![4-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2516909.png)